4-(Ethoxymethyl)-2-azaspiro[4.4]nonane

Lipophilicity Physicochemical Properties Spirocyclic Scaffolds

4‑(Ethoxymethyl)-2‑azaspiro[4.4]nonane is a saturated, nitrogen‑containing spirocyclic building block featuring a 2‑azaspiro[4.4]nonane core substituted with an ethoxymethyl group at the 4‑position. The compound belongs to the broader class of azaspiro[4.4]nonanes, whose three‑dimensional, conformationally restricted architecture has garnered interest as a bioisostere and scaffold for fragment‑based drug discovery.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 2090268-27-0
Cat. No. B1491043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethyl)-2-azaspiro[4.4]nonane
CAS2090268-27-0
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCCOCC1CNCC12CCCC2
InChIInChI=1S/C11H21NO/c1-2-13-8-10-7-12-9-11(10)5-3-4-6-11/h10,12H,2-9H2,1H3
InChIKeyUFRJMCIEINUFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxymethyl)-2-azaspiro[4.4]nonane (CAS 2090268-27-0): A Conformationally Constrained 2‑Azaspiro[4.4]nonane Scaffold for Medicinal Chemistry and Fragment‑Based Screening


4‑(Ethoxymethyl)-2‑azaspiro[4.4]nonane is a saturated, nitrogen‑containing spirocyclic building block featuring a 2‑azaspiro[4.4]nonane core substituted with an ethoxymethyl group at the 4‑position [1]. The compound belongs to the broader class of azaspiro[4.4]nonanes, whose three‑dimensional, conformationally restricted architecture has garnered interest as a bioisostere and scaffold for fragment‑based drug discovery [2]. Its computed physicochemical properties (MW 183.29 g/mol, XLogP3 1.7, topological polar surface area 21.3 Ų, one H‑bond donor, two H‑bond acceptors, three rotatable bonds) position it in a favourable property space for CNS‑oriented and oral drug design [1].

Why Generic Substitution of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane with Other 2‑Azaspiro[4.4]nonane Derivatives Can Alter Physicochemical and Pharmacological Profiles


Within the 2‑azaspiro[4.4]nonane family, even subtle modifications to the substitution pattern can substantially shift key molecular properties such as lipophilicity, molecular weight, rotatable bond count, and hydrogen‑bonding capacity [1]. These changes directly influence solubility, metabolic stability, and target engagement. The ethoxymethyl substituent introduces a different balance of steric bulk and polarity compared to, for example, the methoxymethyl analog or the unsubstituted parent scaffold, making indiscriminate interchange problematic during structure‑activity relationship (SAR) exploration, library design, or fragment‑based screening [2].

Head‑to‑Head Physicochemical and Structural Comparison: 4‑(Ethoxymethyl)-2-azaspiro[4.4]nonane vs. Its Closest Analogs


Higher Computed Lipophilicity (XLogP3) of the Ethoxymethyl vs. Methoxymethyl Analog Confers Different Partitioning Behaviour

The target compound 4‑(ethoxymethyl)-2-azaspiro[4.4]nonane shows a computed XLogP3 value of 1.7, compared with 1.4 for the direct oxygen‑analog 4‑(methoxymethyl)-2-azaspiro[4.4]nonane [1][2]. This 0.3 log unit increase corresponds to an approximately two‑fold higher octanol‑water partition coefficient, meaning the ethyl‑ether derivative will preferentially partition into lipid environments relative to its methyl‑ether counterpart under identical conditions.

Lipophilicity Physicochemical Properties Spirocyclic Scaffolds

Increased Molecular Weight and Rotatable Bond Count Relative to the Methoxymethyl Analog: Implications for Ligand Efficiency and Conformational Flexibility

4‑(Ethoxymethyl)-2-azaspiro[4.4]nonane has a molecular weight of 183.29 g/mol and features three rotatable bonds, whereas the methoxymethyl analog has a molecular weight of 169.26 g/mol and only two rotatable bonds [1][2]. The 14.03 g/mol increase and the additional rotatable bond introduced by the ethyl extension translate to a greater number of energetically accessible conformations while decreasing per‑atom ligand efficiency.

Molecular Weight Ligand Efficiency Rotatable Bonds

Spirocyclic Conformational Restriction Compared to Acyclic Amines: Impact on 3D Shape Diversity and Target Selectivity

A systematic study on the radical C–H functionalization of azaspirocycles demonstrated that saturated spirocyclic amines exhibit fundamentally different reactivity and selectivity profiles compared to their non‑spirocyclic, monocyclic amine counterparts [1]. The spiro[4.4]nonane framework locks the nitrogen‑containing ring into a rigid, three‑dimensional orientation, reducing conformational entropy penalties upon target binding and potentially enhancing target selectivity. This class-level advantage is inherent to the azaspiro[4.4]nonane motif and cannot be replicated by flexible acyclic amines.

Spirocyclic Conformational Restriction 3D Shape Diversity Radical C–H Functionalization

Absence of a Carboximidamide Warhead Distinguishes the Free Amine from 4‑(Ethoxymethyl)-2-azaspiro[4.4]nonane‑2‑carboximidamide as a Neutral Scaffold for Derivatization

4‑(Ethoxymethyl)-2-azaspiro[4.4]nonane bears a secondary amine (NH) at the 2‑position of the spiro ring system, whereas a closely related derivative, 4‑(ethoxymethyl)-2-azaspiro[4.4]nonane‑2‑carboximidamide, incorporates a carboximidamide functionality at the same position, increasing the molecular weight to 225.33 g/mol [1][2]. The carboximidamide moiety introduces a strongly basic guanidine‑like group that can dominate the interaction profile, whereas the parent free amine remains a versatile, neutral handle for further derivatization (e.g., amide coupling, reductive amination, urea formation).

Free Amine Scaffold Carboximidamide Structural Differentiation

Low Topological Polar Surface Area (tPSA 21.3 Ų) Favouring Membrane Permeability over Heavily Functionalized 2‑Azaspiro[4.4]nonane Derivatives

The computed topological polar surface area (tPSA) of 4‑(ethoxymethyl)-2-azaspiro[4.4]nonane is 21.3 Ų [1]. This value is identical to that of the methoxymethyl analog (21.3 Ų) [2], but is substantially lower than the tPSA values reported for many biologically active, heavily functionalized 2‑azaspiro[4.4]nonane derivatives in the anticonvulsant (e.g., N‑(pyridine‑2‑yl)-2‑azaspiro[4.4]nonane‑1,3‑diones) and sigma receptor ligand series, which typically exceed 50–80 Ų due to additional carbonyl, sulfonamide, or heteroaryl substituents [3]. A tPSA well below 60 Ų is generally predictive of good passive membrane permeability and CNS penetration.

Topological Polar Surface Area Membrane Permeability CNS Drug Design

Recommended Research and Procurement Scenarios for 4‑(Ethoxymethyl)-2-azaspiro[4.4]nonane (CAS 2090268-27-0) Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Library Design Requiring a Balance of Lipophilicity and Conformational Flexibility

With MW of 183.29 g/mol, XLogP3 of 1.7, and three rotatable bonds, 4‑(ethoxymethyl)-2-azaspiro[4.4]nonane fits the fragment‑like property space (MW < 250, XLogP < 3.5) while offering one additional rotatable bond and higher lipophilicity compared to its methoxymethyl analog [1]. This makes it a suitable choice when fragment screens demand a degree of induced‑fit adaptability without breaching fragment physicochemical guidelines. For strictly minimalist fragment libraries, the methoxymethyl analog (MW 169.26, XLogP3 1.4) may be preferred.

CNS‑Penetrant Lead Optimization Starting from a Low‑tPSA Spirocyclic Scaffold

The calculated tPSA of 21.3 Ų, well below the empirical CNS‑penetration threshold of 60–70 Ų, positions this compound as an attractive starting point for CNS‑targeted chemistry [1]. Unlike more polar 2‑azaspiro[4.4]nonane derivatives such as the anticonvulsant diones or sigma receptor ligands that carry tPSA values exceeding 50–80 Ų, this scaffold imposes minimal polarity burden, allowing medicinal chemists to install target‑specific pharmacophores while maintaining a CNS‑favourable property profile [2].

Parallel Library Synthesis Using the Free Secondary Amine as a Diversification Handle

The secondary amine at the N‑2 position is unsubstituted (unlike the carboximidamide analog), enabling direct access to a wide variety of amide, sulfonamide, urea, and N‑alkylated products via well‑established parallel chemistry workflows [1]. Procurement of the parent free amine rather than pre‑functionalized derivatives allows maximum synthetic flexibility and cost efficiency when generating diverse screening libraries.

Stereochemical and Conformational Analysis of Spirocyclic Building Blocks in Structure‑Based Drug Design

The spiro[4.4]nonane framework provides a conformationally restricted, three‑dimensional orientation of the amine and ethoxymethyl substituents that cannot be achieved with flexible acyclic or monocyclic amine linkers [1]. This scaffold is valuable for computational and biophysical studies aimed at exploiting 3D shape diversity to improve target selectivity, as recent work has underscored the fundamentally distinct radical reactivity and conformational behaviour of spirocyclic amines relative to their non‑spirocyclic counterparts [2].

Quote Request

Request a Quote for 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.